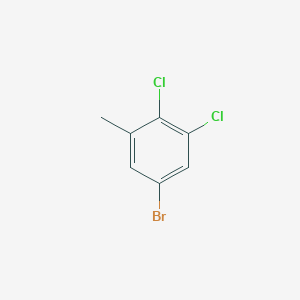

5-Bromo-2,3-dichlorotoluene

Description

Current Trends and Significance of Halogenated Aromatic Hydrocarbons in Advanced Chemical Research

Halogenated aromatic hydrocarbons (HAHs) are a class of aromatic compounds containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to the aromatic ring. In recent years, these compounds have garnered significant attention in advanced chemical research due to their diverse applications and unique chemical properties. copernicus.orggdut.edu.cn The introduction of halogen atoms to an aromatic ring can profoundly influence the molecule's steric and electronic characteristics, leading to enhanced reactivity and specific interactions with biological systems. gdut.edu.cn

Current research trends in HAHs are multifaceted. A significant area of focus is their use as versatile building blocks in organic synthesis. They serve as key intermediates in the preparation of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. For instance, the electron-withdrawing nature of halogens can activate the aromatic ring for nucleophilic aromatic substitution reactions, a fundamental transformation in synthetic chemistry. Furthermore, HAHs are crucial substrates in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are pivotal in modern drug discovery and materials science.

Another prominent research direction involves the study of their environmental presence and behavior. copernicus.orgnih.gov Many HAHs are classified as persistent organic pollutants (POPs) due to their resistance to degradation. copernicus.orgplos.org Consequently, a substantial body of research is dedicated to understanding their environmental fate, transport, and transformation mechanisms. copernicus.orgnih.gov Studies have shown increasing trends of some halogenated polycyclic aromatic hydrocarbons (Hl-PAHs) in the environment over the past decades, reflecting industrial development. nih.gov The toxicity and bioaccumulation potential of these compounds are also of major concern, driving research into their toxicological profiles and the development of remediation strategies. copernicus.orggdut.edu.cnplos.org

The unique properties of HAHs also make them valuable in materials science. For example, their incorporation into polymers can enhance thermal stability and flame retardancy. Fluorinated aromatic compounds, a subset of HAHs, are integral to the development of liquid crystals and other advanced materials.

Structural Classification and Positioning of 5-Bromo-2,3-dichlorotoluene within Dihalo-bromotoluene Isomers

The structural diversity of halogenated toluenes arises from the number and position of halogen atoms on the toluene (B28343) backbone. Toluene itself is a benzene (B151609) ring substituted with a single methyl group. wikipedia.org When two chlorine atoms and one bromine atom are introduced to the aromatic ring, a class of compounds known as dihalo-bromotoluenes is formed. The general formula for these isomers is C₇H₅BrCl₂. scbt.com

The nomenclature of these isomers follows the IUPAC system, where the substituents on the benzene ring are given the lowest possible numbers, and they are listed in alphabetical order (bromo, chloro, methyl). libretexts.orgpressbooks.pub The carbon atom bearing the methyl group is typically assigned position 1. However, for multiply substituted benzenes, the numbering starts at a substituted carbon to give the other substituents the lowest possible numbers. libretexts.org

This compound is a specific isomer within the dihalo-bromotoluene family. Its structure consists of a toluene molecule with chlorine atoms at positions 2 and 3, and a bromine atom at position 5, relative to the methyl group at position 1.

The isomers of dihalo-bromotoluene exhibit positional isomerism, where the atoms are connected in a different order. This difference in the substitution pattern on the aromatic ring leads to distinct physical and chemical properties for each isomer. For example, the reactivity of the molecule in electrophilic or nucleophilic substitution reactions can be significantly affected by the relative positions of the electron-withdrawing halogen atoms and the electron-donating methyl group. Steric hindrance, arising from the proximity of bulky halogen atoms, can also play a crucial role in determining the outcome of chemical reactions.

To illustrate the diversity within this class of compounds, a comparison of this compound with some of its isomers is presented in the table below.

| Compound Name | Molecular Formula | Key Structural Difference from this compound |

| This compound | C₇H₅BrCl₂ | - |

| 3-Bromo-2,4-dichlorotoluene | C₇H₅BrCl₂ | Chlorine atoms are at positions 2 and 4. chemsrc.com |

| 5-Bromo-2,4-dichlorotoluene | C₇H₅BrCl₂ | Chlorine atoms are at positions 2 and 4. |

| α-Bromo-2,3-dichlorotoluene | C₇H₅BrCl₂ | Bromine is on the methyl group (benzyl bromide derivative). wikipedia.orgvwr.com |

Scholarly Overview and Objectives for Comprehensive Investigation of this compound

This compound, with the CAS number 204930-38-1, is a halogenated aromatic hydrocarbon that serves as a valuable intermediate in organic synthesis. scbt.comoakwoodchemical.com Its molecular formula is C₇H₅BrCl₂, and it has a molecular weight of 239.92 g/mol . scbt.comnih.gov The compound is also known by its alternate name, 5-bromo-1,2-dichloro-3-methylbenzene. scbt.com

From a research perspective, this compound is of interest due to the specific arrangement of its substituents. The presence of two chlorine atoms and a bromine atom, all of which are electron-withdrawing, significantly influences the electronic properties of the benzene ring. This, in conjunction with the electron-donating methyl group, creates a unique reactivity profile that can be exploited in various synthetic transformations.

A comprehensive investigation into this compound is warranted to fully elucidate its chemical behavior and potential applications. The primary objectives of such a study would be:

To systematically investigate its synthesis and chemical reactivity. This includes exploring efficient synthetic routes to the compound and examining its behavior in a range of chemical reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, and oxidation of the methyl group.

To thoroughly characterize its physical and spectroscopic properties. This involves the determination of key physical constants and the detailed analysis of its spectroscopic data (e.g., NMR, IR, Mass Spectrometry) to provide a complete and unambiguous structural confirmation.

To evaluate its potential as a building block in the synthesis of more complex molecules. This objective focuses on demonstrating the utility of this compound as a starting material or intermediate in the preparation of novel compounds with potential applications in medicinal chemistry, materials science, or agrochemistry.

By achieving these objectives, a deeper understanding of the fundamental chemistry of this compound can be established, paving the way for its broader application in advanced chemical research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2-dichloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUYBMLOJZFUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348863 | |

| Record name | 5-Bromo-2,3-dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204930-38-1 | |

| Record name | 5-Bromo-2,3-dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Bromo 2,3 Dichlorotoluene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common with alkyl halides, SNAr reactions typically proceed via a two-step addition-elimination mechanism. This pathway is facilitated by the presence of electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. total-synthesis.comlibretexts.org

Investigating Regioselectivity and Halogen Lability in Dichlorobromotoluene Systems

In the context of 5-Bromo-2,3-dichlorotoluene, the halogen atoms themselves act as electron-withdrawing groups, activating the ring towards nucleophilic attack. The regioselectivity—which of the three halogens is replaced—is determined by a combination of factors.

Carbon Electrophilicity: The rate-determining step in many SNAr reactions is the initial attack of the nucleophile. total-synthesis.com This attack is favored at the most electron-poor carbon atom. The high electronegativity of chlorine atoms makes the carbons they are attached to (C2 and C3) highly electrophilic.

Leaving Group Ability: The stability of the departing halide ion (the leaving group) also influences the reaction. The general order of leaving group ability for halogens is I > Br > Cl > F. This suggests that the carbon-bromine bond would be the most labile in the elimination step.

Intermediate Stability: The stability of the intermediate Meisenheimer complex is crucial. Electron-withdrawing groups stabilize this complex, particularly when they are positioned ortho or para to the site of nucleophilic attack, as this allows for delocalization of the negative charge. libretexts.org In this compound, a nucleophilic attack at any of the halogenated positions results in a negative charge that is ortho or para to at least one other halogen, thus providing stabilization.

For this compound, these factors are in competition. While the C-Br bond is the most reactive in terms of leaving group ability, the C-Cl bonds are attached to carbons that may be more electrophilic. The precise regioselectivity would likely depend on the specific nucleophile and reaction conditions used, but without strong activating groups like nitro groups, SNAr reactions on such polyhalogenated arenes can be challenging.

Analysis of Kinetic versus Thermodynamic Control in Substitution Processes

The outcome of a chemical reaction with multiple possible products can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures and with shorter reaction times, the major product is the one that is formed fastest. reddit.comyoutube.com This "kinetic product" is the result of the reaction pathway with the lowest activation energy. wikipedia.orglibretexts.org

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction becomes reversible, allowing equilibrium to be established. wikipedia.org The major product is the most stable one, known as the "thermodynamic product," regardless of the activation energy required to form it. reddit.comyoutube.com

In the SNAr reaction of this compound, the kinetic product would result from the nucleophilic attack at the site that allows for the fastest formation of the Meisenheimer complex. This is typically the most electron-deficient carbon. The thermodynamic product would be the most stable substituted toluene (B28343) derivative. This stability could be influenced by factors such as the strength of the newly formed carbon-nucleophile bond versus the remaining carbon-halogen bonds. For instance, if a strong C-Nu bond is formed, the displacement of a weaker C-Br bond might lead to the thermodynamically favored product, even if the initial attack was slower than at a C-Cl position. Controlling the reaction temperature is a key method to favor one product over the other. youtube.comstackexchange.com

Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the differing reactivity of the carbon-halogen bonds allows for selective functionalization. The generally accepted reactivity order for aryl halides in the crucial oxidative addition step of these catalytic cycles is C−I > C−Br > C−Cl. nih.govfiveable.me This inherent difference in reactivity is fundamental to achieving selective transformations on the this compound scaffold.

Suzuki-Miyaura Coupling: Optimization of Catalytic Systems and Ligand Effects

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. Given the reactivity trend of halogens, this compound is expected to undergo selective coupling at the more reactive C-Br bond, leaving the C-Cl bonds intact for potential subsequent reactions. nih.govrsc.org

The efficiency of this selective coupling is highly dependent on the optimization of the catalytic system. Key variables include the palladium precursor, the ligand, the base, and the solvent.

Palladium Source: Common precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.

Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are known to confer high activity for Suzuki-Miyaura reactions, enabling reactions at low catalyst loadings and even at room temperature for aryl chlorides. nih.gov The ligand's structure influences both the rate of oxidative addition and the subsequent reductive elimination step.

Base and Solvent: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron species. The choice of solvent (e.g., toluene, dioxane, ethanol/water mixtures) can also significantly impact reaction rates and yields. lmaleidykla.lt

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of Aryl Bromo-chlorides

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene / H₂O | 80 | 73-98 | nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | Reflux | Good to Excellent | rsc.org |

| PdCl₂(PPh₃)₂ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | Moderate to Excellent | nih.gov |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | High | nih.gov |

Buchwald-Hartwig Amination: Mechanistic Considerations for Amine Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org Similar to the Suzuki coupling, this reaction can be performed selectively on this compound at the C-Br bond.

The catalytic cycle involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halogen bond. This step is typically rate-limiting and occurs much faster for the C-Br bond than for the C-Cl bonds.

Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

The success of the Buchwald-Hartwig amination depends heavily on the choice of ligand and base. Different generations of catalyst systems have been developed to accommodate a wide range of amines and aryl halides. wikipedia.org Bulky, electron-rich phosphine ligands are generally required to promote the crucial reductive elimination step and prevent side reactions like beta-hydride elimination. wikipedia.org The choice of base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is critical and must be compatible with the functional groups present on the substrates. libretexts.org

Steric and Electronic Influences on Coupling Efficiency of Dihalotoluene Derivatives

Both steric and electronic factors inherent to the this compound structure significantly influence the efficiency and selectivity of cross-coupling reactions.

Electronic Effects: The three halogen substituents are strongly electron-withdrawing through the inductive effect. This electronic deficit on the aromatic ring generally accelerates the rate-determining oxidative addition step in palladium-catalyzed couplings. fiveable.me

Steric Effects: The substitution pattern on the ring creates significant steric hindrance. The C2 and C3 positions are flanked by the methyl group and each other, making them sterically crowded. The C5 position, in contrast, is relatively less hindered. This steric difference further enhances the inherent electronic selectivity for reaction at the C5-Br bond, as it provides more accessible space for the bulky palladium catalyst to approach and undergo oxidative addition. While severe steric hindrance can sometimes inhibit reactions, it can also be harnessed to alter reactivity pathways or, with the right ligand, enhance the reactivity of crowded substrates. nih.govprinceton.edu The interplay between the steric properties of the substrate and the ligand is a key aspect of reaction optimization. rsc.org

Oxidation and Reduction Transformations of the Methyl Group

The methyl group of this compound is a key site for synthetic transformations. Its reactivity can be channeled through either oxidation to introduce oxygen-containing functional groups or reduction, which typically involves the cleavage of the carbon-halogen bonds on the aromatic ring.

The selective oxidation of the methyl group on halogenated toluenes is a fundamental transformation for the synthesis of high-value aromatic aldehydes and carboxylic acids. The reaction pathway and product selectivity are highly dependent on the choice of oxidant and catalyst.

The catalytic oxidation of toluene and its derivatives often proceeds through a stepwise mechanism involving benzyl (B1604629) alcohol, benzaldehyde, and finally benzoic acid. The mechanism typically follows the Mars-van Krevelen model, where the toluene derivative first loses a hydrogen from the methyl group and is then oxidized by lattice or adsorbed oxygen on a metal oxide catalyst.

For the synthesis of aldehyde derivatives , careful selection of reagents is necessary to prevent over-oxidation to the more thermodynamically stable carboxylic acid. Various methods have been developed for the selective oxidation of substituted toluenes. For instance, transition metal-modified MFI-type molecular sieves, with a bromine-containing initiator and oxygen as the oxidant, can selectively convert substituted toluenes like p-chlorotoluene and p-bromotoluene into their corresponding aldehydes in polar organic solvents. Another sustainable approach involves using a vanadium-based catalyst with hydrogen peroxide in a biphasic system, which has shown high selectivity for benzaldehyde from toluene with no traces of benzoic acid.

For the synthesis of carboxylic acid derivatives , more potent oxidizing conditions are employed. A catalyst-free method involves the photoirradiation of toluene derivatives with bromine in a benzotrifluoride-water solvent system, using air as the terminal oxidant. This reaction is believed to proceed through the formation of a dibromomethyl intermediate, which is then oxidized to a benzoyl bromide and subsequently hydrolyzed to the carboxylic acid. The presence of molecular oxygen is crucial for driving the reaction toward the carboxylic acid product. Other methods for oxidizing aldehydes to carboxylic acids, which represents the final step in toluene oxidation, include the use of selenium catalysts with hydrogen peroxide or reagents like potassium permanganate and chromates.

The table below summarizes representative conditions for the selective oxidation of toluene derivatives, which are applicable to this compound.

| Target Product | Catalyst/Reagent System | Oxidant | Solvent | Key Features |

| Aromatic Aldehyde | Transition metal-modified MFI molecular sieve | Oxygen (O₂) | Acetonitrile, Acetic Acid | High selectivity for aldehyde; mild conditions. |

| Aromatic Aldehyde | NH₄VO₃ / KF | Hydrogen Peroxide (H₂O₂) / O₂ | Toluene/Water (biphasic) | Highly selective; avoids over-oxidation; sustainable. |

| Aromatic Carboxylic Acid | None (Photochemical) | Bromine (Br₂) / Air (O₂) | Benzotrifluoride / Water | Catalyst-free; proceeds via dibromomethyl intermediate. |

| Aromatic Carboxylic Acid | Diphenyl diselenide | Hydrogen Peroxide (H₂O₂) | Water | Green protocol for converting aldehydes to carboxylic acids. |

Reductive dehalogenation is a critical reaction for aryl halides, serving to remove halogen atoms and replace them with hydrogen. This transformation is valuable both for the synthesis of specific arenes and for the detoxification of halogenated organic pollutants. The complete dehalogenation of this compound would result in the formation of toluene, while selective dehalogenation could yield various chlorotoluene or bromotoluene isomers.

Catalytic hydrodehalogenation (HDH) is a widely used and environmentally friendly method. It typically employs a noble metal catalyst, such as palladium (Pd) or platinum (Pt), supported on carbon or metal oxides, with a hydrogen source. For instance, palladium complexes with ylide-substituted phosphine (YPhos) ligands have been shown to effectively dehalogenate aryl chlorides under mild conditions, using ethanol as the hydride source.

Visible-light photoredox catalysis offers a modern, tin-free alternative for the reduction of aryl halides. In these systems, a photocatalyst, such as Ru(bpy)₃Cl₂ or various organic dyes, absorbs visible light and initiates a single-electron transfer (SET) to the aryl halide. This generates a radical anion, which rapidly fragments to release a halide ion and form a highly reactive aryl radical. This aryl radical can then be trapped by a hydrogen atom donor to complete the dehalogenation process. This method is compatible with a wide range of functional groups. The reactivity of aryl halides in these reductions generally follows the order of bond strength: C-I > C-Br > C-Cl.

The table below outlines several strategies for the reductive dehalogenation of aryl halides.

| Method | Catalyst/Reagent System | Reductant / H-Donor | Key Mechanism |

| Catalytic Hydrodehalogenation | Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) or Formate Salts | Heterogeneous catalysis involving oxidative addition and reductive elimination. |

| Catalytic Transfer Hydrodehalogenation | [Pd(YPhos)] complexes | Ethanol (C₂H₅OH) | Homogeneous catalysis; mild conditions. |

| Visible-Light Photoreduction | Ru(bpy)₃Cl₂ or Organic Dyes | Hantzsch Ester, iPr₂NEt/HCO₂H | Photoinduced electron transfer (PET) to form an aryl radical. |

| Consecutive PET Reduction | Perylene bisimide | Hydrogen Atom Donor | Accumulates energy from two photons to reduce stable aryl chlorides. |

Radical Reaction Pathways and Formation of Halogen Radicals

This compound can participate in radical reactions primarily through two pathways: homolytic cleavage of a C-H bond at the benzylic methyl group or reactions involving the aromatic C-X (halogen) bonds.

Benzylic bromination is a characteristic free-radical chain reaction for toluene and its derivatives. This process is typically initiated by light (photocatalysis) or a radical initiator, which generates a bromine radical (Br•). The bromine radical then abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzyl radical and hydrogen bromide (HBr). This benzyl radical subsequently reacts with a bromine source (e.g., Br₂ or HBr/H₂O₂) to form the benzyl bromide product and regenerate a bromine radical, propagating the chain. Research on 2,6-dichlorotoluene (B125461), a structural isomer, has shown that highly efficient and selective benzylic bromination can be achieved using H₂O₂ as an oxidant and HBr as the bromine source under light irradiation in a microchannel reactor. This method avoids the use of toxic molecular bromine and improves atom economy.

Alternatively, aryl radicals can be generated from this compound through reductive processes. As discussed in the dehalogenation section, single-electron transfer to the molecule can lead to the formation of a radical anion. This intermediate is unstable and rapidly eliminates the most labile halide ion (typically bromide) to produce a 2,3-dichloro-5-methylphenyl radical. This aryl radical is a highly reactive intermediate that can participate in various subsequent reactions, including hydrogen atom abstraction or C-C bond formation.

The general mechanism for radical benzylic halogenation involves three key stages:

Initiation: Formation of halogen radicals (X•) from a precursor, often induced by UV light.

Propagation: A two-step cycle where a halogen radical abstracts a benzylic hydrogen to form a benzyl radical, which then reacts with a halogen source to yield the product and a new halogen radical.

Termination: Combination of any two radical species to form a stable, non-radical product.

Mechanistic Studies of Proton Attack and Molecular Rearrangements

Direct mechanistic studies concerning proton attack and molecular rearrangements on this compound are not extensively documented in the literature. However, the reactivity can be inferred from the principles of electrophilic aromatic substitution (EAS) and the known behavior of polyhalogenated aromatic compounds.

Proton attack is the key step in hydrogen isotope exchange and a part of the mechanism for many EAS reactions. The initial attack of an electrophile (E⁺), including a proton or deuterion, on the aromatic ring of this compound would lead to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate, and thus the rate of reaction, is governed by the electronic effects of the substituents already present on the ring. Halogens (Cl, Br) are deactivating due to their inductive electron-withdrawing effect, but they are ortho-, para-directing because their lone pairs can stabilize the carbocation intermediate through resonance. The methyl group is activating and also an ortho-, para-director.

For an incoming electrophile, the potential sites of attack are C4 and C6. The directing effects of the existing substituents would need to be considered:

-CH₃ group (at C1): Directs ortho (to C2, C6) and para (to C4).

-Cl group (at C2): Directs ortho (to C3 - blocked, C1 - blocked) and para (to C5 - blocked).

-Cl group (at C3): Directs ortho (to C2 - blocked, C4) and para (to C6).

-Br group (at C5): Directs ortho (to C4, C6) and para (to C2 - blocked).

Considering these effects, the most likely positions for proton or other electrophilic attack would be C4 and C6, as they are activated by multiple ortho/para-directing groups. The final step of the substitution is the deprotonation of the arenium ion to restore the aromaticity of the ring.

Molecular rearrangements involving the migration of a substituent on the aromatic ring are also possible, typically under conditions that generate a carbocation or other reactive intermediate. For instance, a 1,2-shift, also known as a Wagner-Meerwein rearrangement, could occur if a carbocation were generated on the ring or an attached side chain. While common in aliphatic systems, such skeletal rearrangements are less frequent for stable aromatic rings unless under forcing conditions, such as the thermal rearrangement of aromatic hydrocarbons. More common are rearrangements involving functional groups, such as the Fries rearrangement or the Hofmann rearrangement, but these would require the prior conversion of the methyl group or a halogen to a suitable functional group. Without specific experimental data, any discussion of molecular rearrangements for this compound remains speculative, based on the fundamental principles of organic reaction mechanisms.

Spectroscopic Analysis and Computational Characterization for Structure Reactivity Correlation of 5 Bromo 2,3 Dichlorotoluene

Advanced Density Functional Theory (DFT) Studies

Computational Studies of Mulliken Charges and Electric Dipole MomentsThe calculation of Mulliken charges provides a quantitative measure of the partial charge on each atom within the molecule. The overall electric dipole moment, another output of quantum chemical calculations, offers insight into the molecule's overall polarity.

Due to the absence of specific research on 5-Bromo-2,3-dichlorotoluene, these data points are not available. Consequently, a detailed and authoritative article strictly adhering to the proposed scientific outline cannot be generated at this time.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive computational tools that correlate the structural or property-based descriptors of a chemical compound with its various properties or biological activities, respectively. wikipedia.org These models are instrumental in fields like drug discovery, toxicology, and materials science for forecasting the behavior of novel chemical entities. nih.govmdpi.com For this compound, QSPR and QSAR can be employed to predict its physicochemical properties and reactivity in various chemical environments.

The electronic behavior of substituents on an aromatic ring significantly influences the reaction rates of the compound. The Hammett equation provides a framework for quantifying this influence by correlating reaction rate constants with Hammett substituent constants (σ). scispace.com These constants are a measure of the electron-donating or electron-withdrawing nature of a substituent.

Table 1: Hammett Substituent Constants

| Substituent | σ_meta | σ_para |

| Chloro | 0.37 | 0.23 |

| Bromo | 0.39 | 0.23 |

Data sourced from various chemical literature. wikipedia.orgviu.ca

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex wave function of a molecule into a more intuitive Lewis-like structure, consisting of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org This analysis provides insights into the electronic structure, including hybridization, charge distribution, and delocalization of electron density. researchgate.netq-chem.com Natural Hybrid Orbitals (NHOs) are a component of the NBO analysis that describes the specific atomic orbital contributions to the chemical bonds. uni-muenchen.de

For this compound, an NBO analysis would reveal the sp² hybridization of the carbon atoms in the aromatic ring and the nature of the C-Cl and C-Br bonds. It would also quantify the delocalization of electron density from the lone pairs of the halogen atoms into the antibonding orbitals of the aromatic ring, a phenomenon that influences the compound's reactivity. The analysis provides a detailed picture of donor-acceptor interactions within the molecule. mdpi.com

Table 2: Illustrative NBO Analysis Data for Halogenated Toluene (B28343)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (Cl) | π* (C-C) | 2-5 |

| LP (Br) | π* (C-C) | 1-4 |

| π (C-C) | π* (C-C) | 15-20 |

E(2) represents the stabilization energy of the donor-acceptor interaction. These are representative values and the actual values would be determined by specific calculations.

Computational Predictions of Novel Chemical Transformations and Reaction Mechanisms

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions and elucidating their underlying mechanisms. rsc.org Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, identify transition states, and calculate activation energies. rsc.orgvub.be

For this compound, computational studies can predict its behavior in various chemical transformations. For instance, in palladium-catalyzed cross-coupling reactions, theoretical calculations can determine the relative reactivity of the C-Br and C-Cl bonds. Such computational models can also predict the regioselectivity of further electrophilic substitutions on the aromatic ring. The development of machine learning models trained on large reaction datasets is also enhancing the ability to predict reaction outcomes for novel reactants. nih.govnih.gov

Table 3: Hypothetical Computationally Predicted Reaction Parameters for a Cross-Coupling Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Oxidative Addition of C-Br | 15-20 |

| Oxidative Addition of C-Cl | 20-25 |

| Reductive Elimination | 10-15 |

These are hypothetical values to illustrate the type of data that can be obtained from computational studies.

Applications in Advanced Organic Synthesis and Chemical Materials Science

Utilization as a Versatile Building Block for Complex Organic Molecules

The specific arrangement of chloro, bromo, and methyl substituents on the aromatic ring of 5-Bromo-2,3-dichlorotoluene makes it a valuable precursor for creating diverse and complex organic structures. The presence of multiple, electronically distinct halogen atoms allows for regioselective functionalization, a key strategy in multi-step synthesis.

In the realm of medicinal chemistry, halogenated organic molecules are crucial intermediates for developing new therapeutic agents. While specific drugs derived directly from this compound are not extensively documented in public literature, its structure is emblematic of precursors used in drug discovery. The carbon-bromine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental in modern pharmaceutical synthesis for creating carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular frameworks from simpler precursors.

The typical synthetic approach involves the selective reaction at the more reactive C-Br bond, leaving the more stable C-Cl bonds intact for subsequent transformations. This stepwise functionalization is critical for building the intricate structures often required for biological activity. For instance, the brominated position can be used to introduce aryl, alkyl, or vinyl groups, while the chloro-substituted positions can be targeted in later synthetic steps under different reaction conditions. This strategic approach is vital in the synthesis of novel compounds for screening in drug discovery programs.

Table 1: Potential Cross-Coupling Reactions at the C-Br Position of this compound

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene | Pd(OAc)₂ | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkynyl) |

| Stille Coupling | Organotin Reagent | Pd(PPh₃)₄ | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium complexes with specialized ligands | C-N |

The development of modern agrochemicals, including herbicides, fungicides, and insecticides, frequently relies on halogenated aromatic intermediates. researchgate.net The inclusion of halogen atoms in a molecule can significantly influence its biological activity, metabolic stability, and environmental persistence. researchgate.net Compounds like this compound serve as foundational scaffolds for creating new active ingredients.

The synthetic strategies employed in agrochemical research mirror those in pharmaceuticals, with cross-coupling reactions being a primary tool for derivatization. The ability to selectively modify the 5-bromo position allows chemists to introduce various functional groups to screen for desired agrochemical properties. The resulting derivatives can be tested for their efficacy against specific pests, weeds, or fungal pathogens. The presence of multiple halogen atoms, as in this compound, is a feature of many successful agrochemicals, contributing to their potency and effectiveness. Similar polyhalogenated benzene (B151609) derivatives are noted as important intermediates for biologically active compounds in the agrochemical industry. google.com

In materials science, halogenated aromatic compounds are precursors to high-performance polymers known for their thermal stability, chemical resistance, and flame-retardant properties. While specific polymers derived from this compound are not widely commercialized, its structure is suitable for the synthesis of monomers for materials such as polyarylethers.

Polymerization can be achieved through reactions that target the halogen substituents. For example, nucleophilic aromatic substitution reactions could potentially displace the chlorine or bromine atoms to form ether linkages, a key step in the synthesis of polyetherketones (PEEK) or polyethersulfones (PES). The di- and tri-halogenated nature of the molecule allows for the creation of cross-linked or branched polymer structures, which can enhance thermal and mechanical properties. The synthesis of such specialty monomers is a critical step in producing advanced materials for demanding applications in the aerospace, automotive, and electronics industries.

Role in Catalytic Processes and Facilitation of Organic Transformations

Beyond being a passive building block, this compound plays an active role as a substrate in various catalytic processes that facilitate complex organic transformations. Its utility is largely defined by the differential reactivity of its halogen substituents, which can be exploited to achieve high selectivity in synthesis.

The carbon-bromine bond is generally more susceptible to oxidative addition in palladium-catalyzed cycles than the carbon-chlorine bond. This reactivity difference is the cornerstone of regioselective functionalization. A synthetic chemist can selectively transform the C-Br bond while leaving the C-Cl bonds untouched for later reactions. This allows for a controlled, stepwise assembly of a target molecule, which is a highly desirable strategy in the synthesis of complex products.

Table 2: Research Findings on Reactivity of Halogenated Toluene (B28343) Derivatives

| Feature | Observation | Implication for Synthesis |

|---|---|---|

| Differential Halogen Reactivity | The C-Br bond is more reactive than the C-Cl bond in many catalytic cross-coupling reactions. | Enables selective, stepwise functionalization of the aromatic ring. |

| Catalytic Oxidation | The methyl group of dichlorotoluenes can be oxidized to a carboxylic acid using specific catalytic systems. buketov.edu.kz | Provides a route to substituted benzoic acid derivatives. |

| Regioselectivity | The electronic and steric effects of the existing substituents direct the position of further reactions. | Allows for predictable control over the introduction of new functional groups. |

This controlled reactivity makes this compound a valuable substrate for developing and optimizing new catalytic methods. Researchers can use it as a model compound to test the selectivity of new catalysts designed for C-Br or C-Cl bond activation. Furthermore, derivatives of this compound could potentially serve as ligands for metal catalysts, where the substituted toluene framework could impart specific steric or electronic properties to the catalytic center, thereby influencing its activity and selectivity in other chemical reactions.

Mechanistic Investigations of Biological Activity and Interactions of 5 Bromo 2,3 Dichlorotoluene

Elucidation of Interactions with Molecular Targets (e.g., Enzymes, Receptors)

There is a significant lack of specific data concerning the direct molecular targets of 5-Bromo-2,3-dichlorotoluene. However, based on the behavior of other polyhalogenated aromatic hydrocarbons (PHAHs), it is plausible that it could interact with intracellular receptors. For instance, many PHAHs are known to be ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to metabolism and cellular stress responses. The binding affinity of a given halogenated aromatic compound to the AhR is highly dependent on its structure, including the planarity of the molecule and the specific positions of the halogen atoms. Without experimental data, the potential for this compound to act as an AhR agonist or antagonist remains speculative.

Furthermore, the potential for this compound to interact with various enzymes has not been characterized. Halogenated compounds can sometimes act as enzyme inhibitors by binding to active sites or allosteric sites, thereby interfering with normal catalytic activity. The specific substitution pattern of this compound, with its combination of bromine and chlorine atoms, could theoretically influence its binding to a range of enzymes, but this requires empirical validation.

Modulation of Biochemical Pathways: Mechanistic Explorations

Given the absence of studies on its direct molecular targets, there is consequently no information on the specific biochemical pathways that may be modulated by this compound. In a broader context, the activation of the AhR by some PHAHs can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This can have downstream effects on various cellular signaling pathways. However, it is crucial to reiterate that this is a generalized mechanism for some related compounds and has not been demonstrated for this compound.

Structure-Activity Relationship (SAR) Studies via Strategic Derivatization

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and toxicology, providing insights into how the chemical structure of a compound influences its biological activity. For halogenated aromatic hydrocarbons, SAR studies have revealed that the type, number, and position of halogen atoms are critical determinants of their biological effects, including their binding affinity to receptors like the AhR.

Systematic derivatization of this compound, through the synthesis and biological evaluation of analogs with variations in the halogen substitution pattern, would be necessary to establish any meaningful SAR. For example, altering the position of the bromine or chlorine atoms, or replacing them with other halogens, could significantly impact its interaction with potential molecular targets. To date, no such SAR studies for this compound have been published.

Cellular and Molecular Responses to Halogenated Toluene (B28343) Derivatives

The cellular and molecular responses to halogenated toluene derivatives are diverse and depend on the specific compound and biological system being studied. Generally, exposure to certain polyhalogenated aromatic compounds can induce a range of cellular effects, including changes in gene expression, alterations in cell signaling pathways, and in some cases, cytotoxicity.

For example, the activation of the AhR by some ligands can lead to the transcriptional upregulation of a battery of genes, including those encoding for Phase I and Phase II drug-metabolizing enzymes. This response is a key adaptive mechanism to metabolize and eliminate foreign chemicals. However, persistent activation of this pathway can also be linked to adverse effects. Without specific research on this compound, it is impossible to determine the precise cellular and molecular responses it may elicit.

Environmental Fate and Mechanistic Degradation Pathways of 5 Bromo 2,3 Dichlorotoluene

Persistence and Distribution Mechanisms in Environmental Compartments (Soil, Aquatic Systems)

The persistence of 5-Bromo-2,3-dichlorotoluene in the environment is expected to be significant due to the presence of multiple halogen-carbon bonds, which are generally resistant to degradation. Halogenated organic compounds are known for their chemical stability, which contributes to their persistence in various environmental matrices. doubtnut.com

In Soil: Upon release into the soil, this compound is likely to exhibit low mobility. The partitioning behavior of similar brominated flame retardants, such as pentabromotoluene, suggests a tendency to associate with organic matter and soil particles. nih.gov This adsorption to soil organic carbon would limit its leaching into groundwater. The persistence in soil will be governed by the rates of biotic and abiotic degradation processes, which for polyhalogenated aromatics, are generally slow.

In Aquatic Systems: In aquatic environments, the distribution of this compound will be dictated by its water solubility and partitioning behavior. Halogenated benzenes and toluenes are typically characterized by low water solubility and a preference for partitioning into sediment and biota. Over time, it is anticipated that a significant fraction of this compound would accumulate in the sediment, where it may persist for extended periods due to anaerobic conditions and reduced bioavailability.

A summary of expected partitioning behavior is presented in Table 1.

| Environmental Compartment | Expected Distribution and Persistence |

| Soil | Likely to be persistent with low mobility. Adsorption to organic matter is a key distribution mechanism. |

| Aquatic Systems | Low water solubility will lead to partitioning into sediments. Persistence is expected to be high, particularly in anaerobic sediments. |

| Sediment | Will act as a primary sink for the compound in aquatic environments, leading to long-term accumulation. |

Mechanistic Studies of Environmental Degradation (e.g., Hydrolysis, Photolysis, Biodegradation)

The degradation of this compound in the environment is expected to proceed through several mechanisms, albeit at slow rates.

Hydrolysis: Aryl halides, such as this compound, are generally resistant to hydrolysis under typical environmental conditions. doubtnut.comstudysmarter.co.uk The carbon-halogen bonds on the aromatic ring are stabilized by resonance, making them less susceptible to nucleophilic attack by water. doubtnut.com While hydrolysis can occur under extreme conditions of temperature and pressure, it is not considered a significant degradation pathway for this class of compounds in the natural environment. google.comsavemyexams.com

Photolysis: Photochemical degradation is a potential pathway for the transformation of this compound. Aromatic compounds can absorb ultraviolet (UV) radiation from sunlight, leading to the cleavage of carbon-halogen bonds. rsc.org The photolysis of aryl chlorides has been shown to result in dehalogenation. researchgate.net For this compound, it is plausible that photolysis could lead to the stepwise removal of bromine and chlorine atoms, forming less halogenated and potentially more biodegradable intermediates. The rate of photolysis would be influenced by factors such as water clarity, depth, and the presence of photosensitizing agents in the water.

Biodegradation: Microbial degradation is a critical process in the ultimate fate of many organic pollutants.

Aerobic Biodegradation: Under aerobic conditions, microorganisms can initiate the degradation of chlorinated and brominated aromatic compounds through the action of oxygenase enzymes. eurochlor.org This process typically involves the insertion of oxygen atoms into the aromatic ring, leading to the formation of catechols which can then undergo ring cleavage. However, highly halogenated compounds are often more resistant to aerobic attack.

Anaerobic Biodegradation: In anaerobic environments, such as sediments and some soils, reductive dehalogenation is a key degradation mechanism for highly chlorinated and brominated compounds. nih.gov This process involves the removal of halogen atoms and their replacement with hydrogen, carried out by specific anaerobic bacteria that use the halogenated compound as an electron acceptor. epa.gov For this compound, this could lead to the sequential removal of bromine and chlorine, producing dichlorotoluene, chlorotoluene, and ultimately toluene (B28343), which is more readily biodegradable. nih.gov Studies on chlorinated toluenes have demonstrated the microbial capability to remove chlorine atoms from the aromatic ring under methanogenic conditions. nih.gov

A summary of potential degradation pathways is presented in Table 2.

| Degradation Mechanism | Plausible Pathway and Significance |

| Hydrolysis | Expected to be very slow and not a significant environmental degradation pathway. studysmarter.co.uksavemyexams.com |

| Photolysis | A potentially significant abiotic degradation process, especially in surface waters, leading to dehalogenation. rsc.org |

| Aerobic Biodegradation | Likely to be slow for a tri-halogenated compound. May occur after initial dehalogenation. eurochlor.org |

| Anaerobic Biodegradation | Reductive dehalogenation is a plausible and potentially significant pathway in anoxic sediments and soils. nih.gov |

Ecological Impact Assessments: Mechanisms of Aquatic Ecotoxicity

While specific ecotoxicity data for this compound are not available, the toxicity of halogenated aromatic compounds to aquatic organisms is a recognized concern. The primary mechanism of toxicity for many non-polar organic compounds is narcosis, where the chemical accumulates in the lipid membranes of organisms, disrupting normal cellular function.

The presence of bromine and chlorine atoms can also lead to more specific modes of toxic action. For instance, some brominated aromatic compounds have been shown to be hepatotoxic in animal studies. The ecotoxicological effects would likely be most pronounced in benthic organisms living in contaminated sediments, where the compound is expected to accumulate.

Bioaccumulation Potential and Mechanistic Insights into Partitioning Behavior

Polyhalogenated aromatic hydrocarbons are known for their potential to bioaccumulate in living organisms. mdpi.com This is due to their lipophilic (fat-loving) nature, which causes them to partition from the surrounding environment into the fatty tissues of organisms. The bioaccumulation potential is often estimated using the octanol-water partition coefficient (Kow), with higher Kow values indicating a greater tendency to bioaccumulate.

For a compound with the structure of this compound, a high Kow value is anticipated. This suggests a significant potential for bioaccumulation in aquatic organisms such as fish, invertebrates, and marine mammals. rivm.nlnih.gov The process of biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain, is also a concern for persistent and lipophilic compounds. nih.gov

The partitioning behavior is driven by the molecule's tendency to move from a polar medium (water) to a non-polar medium (lipids). The presence of three halogen atoms and a methyl group on the benzene (B151609) ring contributes to its hydrophobicity and thus its bioaccumulative potential.

Volatilization and Atmospheric Transformation Mechanisms

Volatilization: Volatilization from soil and water surfaces is a potential transport pathway for this compound. The tendency of a chemical to volatilize is described by its Henry's Law constant and vapor pressure. While specific data for this compound are unavailable, related compounds like bromobenzene (B47551) are known to exist primarily as a vapor in the atmosphere. nih.gov Therefore, it is plausible that this compound could volatilize from contaminated surfaces and undergo atmospheric transport. The rate of volatilization would be influenced by environmental factors such as temperature, wind speed, and the nature of the soil or water body.

Atmospheric Transformation: Once in the atmosphere, this compound would be subject to transformation by photochemically produced reactive species, primarily the hydroxyl radical (•OH). nih.gov The reaction with hydroxyl radicals is a major degradation pathway for many organic compounds in the troposphere. This process would likely involve the abstraction of a hydrogen atom from the methyl group or addition to the aromatic ring, initiating a series of reactions that could lead to the degradation of the compound. Chlorinated and brominated polycyclic aromatic hydrocarbons are known to be ubiquitous in the atmospheric environment and can undergo long-range transport. nih.govnih.govunist.ac.kr

Advanced Analytical Methodologies for Research and Monitoring of 5 Bromo 2,3 Dichlorotoluene

High-Resolution Chromatographic Techniques for Separation and Quantification (e.g., Gas Chromatography with Mass Spectrometry, GC-MS)

High-resolution chromatographic techniques are essential for the accurate separation and quantification of 5-Bromo-2,3-dichlorotoluene from complex mixtures. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a particularly powerful tool for this purpose due to its high sensitivity and specificity for halogenated organic compounds.

The analysis of halogenated toluenes by GC-MS typically involves a gas chromatograph equipped with a capillary column, which separates compounds based on their boiling points and affinities for the stationary phase. For compounds like this compound, a non-polar or semi-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often employed.

Typical GC-MS Parameters for Halogenated Toluene (B28343) Analysis:

| Parameter | Value/Description |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temp. | 250-280 °C |

| Injection Mode | Splitless or Pulsed Splitless for trace analysis |

| Oven Program | Initial temp. 50-70°C, ramp at 10-15°C/min to 280-300°C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |

| MS Interface Temp. | 280-300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-450 |

While a specific mass spectrum for this compound is not publicly available, the expected fragmentation pattern upon electron ionization would show a prominent molecular ion peak (M+). Due to the presence of bromine and chlorine isotopes, this peak would appear as a characteristic cluster. The isotopic pattern for one bromine atom (79Br and 81Br in an approximate 1:1 ratio) and two chlorine atoms (35Cl and 37Cl in an approximate 3:1 ratio) would result in a complex isotopic cluster for the molecular ion, which is a key feature for its identification. Further fragmentation would likely involve the loss of a methyl group (-CH3), bromine, or chlorine atoms, leading to characteristic fragment ions that can be used for quantification and confirmation.

Spectroscopic Techniques for Structural Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, X-ray Crystallography)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are powerful for elucidating the molecular structure. Although experimental spectra for this compound are not readily found in public databases, the expected chemical shifts and coupling patterns can be predicted based on the structure and data from similar compounds.

¹H NMR: The spectrum would be expected to show two signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton at position 4 would likely appear as a doublet, and the proton at position 6 would also be a doublet, with a small meta-coupling constant between them. The methyl group protons would appear as a singlet in the upfield region, typically around 2.3-2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum would display seven distinct signals, one for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electronegative halogen substituents. The carbon atoms bonded to bromine and chlorine would resonate at characteristic downfield shifts. The methyl carbon would appear at a characteristic upfield chemical shift.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH (H-4) | 7.0 - 7.5 | Doublet |

| Aromatic CH (H-6) | 7.0 - 7.5 | Doublet |

| Methyl CH₃ | 2.3 - 2.5 | Singlet |

| Aromatic C (quaternary) | 120 - 140 | Singlet |

| Aromatic CH | 125 - 135 | Doublet |

| Methyl C | 20 - 25 | Quartet |

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is critical for the reliable analysis of this compound, especially when dealing with complex environmental matrices such as soil and water. The goal is to extract the analyte of interest, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis.

For Water Samples: Liquid-liquid extraction (LLE) is a common method for extracting halogenated toluenes from aqueous samples. A small volume of a water-immiscible organic solvent, such as hexane (B92381) or dichloromethane, is used to extract the analyte from the water sample. The extraction efficiency can be improved by adding salt to the aqueous phase to decrease the solubility of the analyte (salting-out effect).

Solid-phase extraction (SPE) is another widely used technique that offers advantages over LLE, including lower solvent consumption and higher sample throughput. For halogenated aromatic compounds, a reversed-phase sorbent like C18 is typically used. The water sample is passed through the SPE cartridge, the analyte is adsorbed onto the sorbent, and interfering compounds are washed away. The analyte is then eluted with a small volume of an organic solvent.

For Soil and Sediment Samples: The extraction of this compound from solid samples typically involves solvent extraction. Techniques such as ultrasonic-assisted extraction (UAE) or accelerated solvent extraction (ASE) are often employed. A suitable solvent or solvent mixture, for instance, a mixture of hexane and acetone, is used to extract the analyte from the solid matrix. Following extraction, a clean-up step is often necessary to remove co-extracted interfering compounds like lipids or humic substances. This can be achieved using techniques like gel permeation chromatography (GPC) or by passing the extract through a column containing adsorbents such as silica (B1680970) gel or alumina.

Derivatization: For a volatile and thermally stable compound like this compound, derivatization is generally not required for GC-MS analysis. This technique is more commonly applied to polar or non-volatile compounds to improve their chromatographic behavior.

Comparative Analysis with Isomeric and Analogous Halogenated Toluene Derivatives

Positional Isomers of Bromo-Dichlorotoluene

Positional isomers of bromo-dichlorotoluene, such as 5-Bromo-2,4-dichlorotoluene, 3-Bromo-2,5-dichlorotoluene, and α-Bromo-2,3-dichlorotoluene, exhibit distinct reactivity profiles in key organic transformations like substitution and coupling reactions. These differences arise from the unique electronic and steric environments created by the specific arrangement of the halogen and methyl substituents on the toluene (B28343) ring.

Comparative Reactivity Profiles in Substitution and Coupling Reactions

The reactivity of aryl halides in reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is highly dependent on the nature of the halogen and the electronic environment of the aromatic ring. In the context of bromo-dichlorotoluene isomers, the position of the bromine atom relative to the chlorine atoms and the methyl group dictates the ease of bond cleavage and the accessibility of the reaction center.

For instance, in Suzuki-Miyaura cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the order C-I > C-Br > C-Cl. While all aryl bromo-dichlorotoluene isomers possess a reactive C-Br bond, the rate of reaction can be modulated by the electronic effects of the other substituents. The presence of electron-withdrawing chlorine atoms can enhance the electrophilicity of the aromatic ring, facilitating the initial oxidative addition step in the catalytic cycle. However, the position of these chlorine atoms relative to the bromine can either amplify or diminish this effect at the site of reaction.

In contrast, α-Bromo-2,3-dichlorotoluene, a benzylic halide, displays significantly different reactivity. The bromine atom is attached to the methyl group's carbon rather than the aromatic ring. This structural feature makes it highly susceptible to nucleophilic substitution reactions, proceeding readily through both SN1 and SN2 mechanisms. The stability of the resulting benzylic carbocation (in an SN1 pathway) or the accessibility of the benzylic carbon (in an SN2 pathway) renders the C-Br bond in α-Bromo-2,3-dichlorotoluene far more labile in nucleophilic substitutions compared to the aryl C-Br bond in its positional isomers.

| Compound | Reaction Type | General Reactivity Trend | Key Influencing Factors |

| 5-Bromo-2,4-dichlorotoluene | Suzuki Coupling | Reactive | Electronic effects of two chlorine atoms influencing the C-Br bond. |

| 3-Bromo-2,5-dichlorotoluene | Suzuki Coupling | Reactive | Differing steric and electronic environment compared to the 2,4-dichloro isomer. |

| α-Bromo-2,3-dichlorotoluene | Nucleophilic Substitution | Highly Reactive | Benzylic halide structure leading to stabilized carbocation or accessible reaction center. |

Influence of Halogen Positional Isomerism on Electronic and Steric Effects

The arrangement of halogen atoms in positional isomers of bromo-dichlorotoluene directly impacts the electronic distribution and steric hindrance around the reactive sites.

Steric Effects: The spatial arrangement of the bulky halogen atoms and the methyl group can create steric hindrance, which can impede the approach of reagents to a particular reaction site. For example, a halogen atom positioned ortho to the site of a coupling reaction can significantly slow down the reaction rate compared to an isomer where the ortho position is unsubstituted. In ortho-substituted toluenes, repulsive steric interactions between the lone pair of the halogen and the C-H bonds of the methyl group can influence the preferred conformation of the methyl group. This steric hindrance can also affect the accessibility of adjacent positions on the ring to incoming reagents. For instance, in 2,3-dichlorotoluene, the ortho-methyl group can exert a steric hindrance effect.

Analogs with Varying Halogen Substitution Patterns

Comparing 5-Bromo-2,3-dichlorotoluene to analogs with different halogen atoms, such as 5-Bromo-2-chlorotoluene and 5-Bromo-2-iodotoluene, highlights the profound impact of the halogen's identity on the molecule's chemical behavior.

Differential Chemical Behavior Based on Halogen Type and Number

The primary determinant of reactivity in many reactions involving aryl halides is the strength of the carbon-halogen bond. The bond dissociation energies decrease down the group: C-Cl > C-Br > C-I. This trend directly translates to the reactivity in palladium-catalyzed cross-coupling reactions, where the oxidative addition step is often rate-limiting.

Consequently, in a molecule like 5-Bromo-2-iodotoluene, the C-I bond is significantly more reactive than the C-Br bond. This allows for selective functionalization at the 2-position (originally bearing the iodine) while leaving the C-Br bond at the 5-position intact for a subsequent, different coupling reaction. Conversely, in 5-Bromo-2-chlorotoluene, the C-Br bond is the more reactive site for typical cross-coupling reactions, allowing for selective functionalization at the 5-position.

| Compound | More Reactive Site (in Cross-Coupling) | Rationale |

| 5-Bromo-2-chlorotoluene | C-Br | C-Br bond is weaker than the C-Cl bond. |

| 5-Bromo-2-iodotoluene | C-I | C-I bond is the weakest among C-I, C-Br, and C-Cl. |

Implications for Diversified Synthetic Pathways and Applications

The differential reactivity of halogenated toluene analogs opens up diverse synthetic possibilities. The ability to selectively functionalize one position over another in a polyhalogenated aromatic compound is a powerful tool for the construction of complex organic molecules.

For example, starting from 5-Bromo-2-iodotoluene, a Suzuki coupling could be performed to introduce an aryl group at the 2-position, followed by a Heck or Sonogashira coupling at the 5-position to introduce a vinyl or alkynyl group, respectively. This stepwise functionalization allows for the synthesis of highly substituted and complex aromatic structures that would be challenging to prepare through other methods.

Similarly, the predictable reactivity of 5-Bromo-2-chlorotoluene allows for the initial modification at the bromine-bearing carbon, with the less reactive chlorine atom available for subsequent transformations under more forcing conditions if required. This hierarchical reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled assembly of target molecules with precise substitution patterns. These tailored molecules can then be utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific desired properties.

Conclusion and Future Research Trajectories for 5 Bromo 2,3 Dichlorotoluene

Synthesis of Current Research Findings and Established Knowledge

5-Bromo-2,3-dichlorotoluene is a polyhalogenated aromatic compound belonging to the substituted toluene (B28343) family. Its structure, featuring a methyl group and three different halogen substituents (one bromine and two chlorine atoms) on the benzene (B151609) ring, provides a platform for diverse chemical transformations. The established knowledge on this specific compound is primarily foundational, centering on its identity and basic characteristics.

Current research explicitly detailing the synthesis, reactivity, and applications of this compound is limited. However, general principles of halogenated arene chemistry allow for a theoretical understanding of its properties. The synthesis of such compounds typically involves sequential halogenation of a toluene precursor. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic ring. For instance, a common synthetic strategy might involve the chlorination of a bromotoluene derivative or the bromination of a dichlorotoluene.

The reactivity of this compound is predicted to be influenced by the electronic and steric effects of its substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This difference in reactivity allows for selective functionalization at the bromine-substituted position.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 204930-38-1 |

| Molecular Formula | C₇H₅BrCl₂ |

| Molecular Weight | 239.92 g/mol |

| IUPAC Name | 5-Bromo-2,3-dichloro-1-methylbenzene |

Identification of Critical Knowledge Gaps and Emerging Scientific Questions

Despite its potential as a synthetic intermediate, there are significant knowledge gaps in the scientific literature concerning this compound. A primary deficiency is the lack of detailed, peer-reviewed studies on its optimized synthesis and full characterization. While general synthetic routes can be proposed, specific reaction conditions, yields, and purification methods have not been extensively documented.

The exploration of its chemical reactivity remains a largely unexplored area. Key scientific questions include:

What is the precise regioselectivity of various organic reactions, such as nitration, sulfonation, and further halogenation, on the this compound ring?

How does the specific arrangement of the halogen atoms influence its reactivity in different types of cross-coupling reactions?

What are the potential applications of this compound as a building block in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, or materials? nbinno.com

Proposed Directions for Future Experimental and Computational Research Endeavors

To address the existing knowledge gaps, a multi-faceted research approach is proposed, combining both experimental and computational methods.

Experimental Research:

Synthesis and Optimization: Development and optimization of a high-yield, scalable synthetic route to this compound. This would involve a systematic study of different starting materials, catalysts, and reaction conditions.

Spectroscopic Characterization: Thorough characterization of the purified compound using a suite of spectroscopic techniques, including 1D and 2D NMR, high-resolution mass spectrometry, and single-crystal X-ray diffraction to definitively establish its molecular structure.

Reactivity Studies: A systematic investigation of its reactivity in a variety of organic transformations. This should include a comparative study of the reactivity of the C-Br versus C-Cl bonds in palladium-catalyzed cross-coupling reactions.

Derivative Synthesis: Utilization of this compound as a starting material for the synthesis of a library of novel derivatives. These derivatives could then be screened for potential biological activity or for their properties as advanced materials.

Computational Research:

Quantum Chemical Calculations: Employing density functional theory (DFT) to calculate the molecular geometry, electronic structure, and spectroscopic properties of this compound. This would aid in the interpretation of experimental data.

Reaction Mechanism Studies: Computational modeling of the reaction mechanisms for various transformations of this compound to understand the factors controlling its reactivity and regioselectivity.

Prediction of Properties: Using quantitative structure-activity relationship (QSAR) models to predict the potential biological activities or physical properties of derivatives of this compound, thereby guiding synthetic efforts.

Broader Implications for Halogenated Organic Compound Research

The study of this compound holds broader implications for the field of halogenated organic compound research. Halogenated natural products are known to exhibit a wide range of biological activities, and the presence of halogen atoms often enhances the pharmacological properties of a compound. nih.gov Research into specifically substituted halogenated aromatics like this compound can contribute to the development of new pharmaceuticals and agrochemicals. nbinno.com

Furthermore, the unique substitution pattern of this molecule provides an excellent model system for studying the fundamental principles of regioselective synthesis and catalysis. Understanding how to selectively functionalize one position of a polyhalogenated arene over another is a significant challenge in organic synthesis. A detailed investigation of this compound could lead to the development of new synthetic methodologies with broad applicability in the synthesis of complex organic molecules. The insights gained from such studies would be valuable for the design and synthesis of a wide array of functional organic materials and biologically active compounds.

Q & A

What are the optimal synthetic routes for 5-Bromo-2,3-dichlorotoluene, and how can purity be maximized?

Level: Basic

Methodological Answer:

The synthesis typically involves halogenation or Friedel-Crafts alkylation of toluene derivatives. For purity optimization, use high-purity starting materials (e.g., >98% halogenated precursors as listed in Kanto Reagents catalogs) and employ column chromatography with silica gel for purification. Monitor reaction progress via GC-MS or HPLC to isolate intermediates. Purity levels >97% (GC/HPLC) are achievable by fractional distillation under reduced pressure (e.g., 25 mmHg, bp 98–100°C as noted for structurally similar compounds) .

How can regioselectivity challenges in the synthesis of this compound be addressed?

Level: Advanced

Methodological Answer:

Regioselectivity issues arise due to competing halogenation at adjacent positions. Use directing groups (e.g., methyl in toluene) and optimize reaction conditions (temperature, solvent polarity, catalyst). For example, Lewis acids like FeCl₃ can enhance ortho/para selectivity. Advanced strategies include computational modeling (DFT) to predict substituent effects, as demonstrated in studies on 3,5-Dibromo-2,6-difluorotoluene . Validate outcomes with 2D NMR (e.g., NOESY) to confirm substitution patterns.

What analytical techniques are recommended for characterizing this compound and its intermediates?

Level: Basic

Methodological Answer:

Combine multiple techniques:

- HPLC/GC for purity assessment (>98% as per Kanto Reagents’ standards) .

- NMR (¹H/¹³C) to confirm structure (e.g., aromatic proton splitting patterns).

- Mass spectrometry (EI-MS) for molecular ion verification (m/z ~239.92 for C₇H₅BrCl₂) .

- Elemental analysis to validate stoichiometry.

How can researchers resolve contradictions in spectral data for halogenated toluenes?

Level: Advanced

Methodological Answer:

Contradictions often stem from isomer overlap or impurities. Use high-resolution MS to distinguish isotopic patterns (e.g., Br/Cl isotopes). For NMR ambiguities, employ DEPT-135 or HSQC to assign carbon environments. Cross-reference with databases (e.g., PubChem ) or synthesize model compounds (e.g., 4-Bromo-2,6-dichlorotoluene ) for comparative analysis. Statistical tools like PCA can identify outliers in datasets .

What are the key applications of this compound in organic synthesis?

Level: Basic

Methodological Answer:

It serves as a versatile intermediate:

- Pharmaceuticals : Functionalization via Suzuki-Miyaura coupling to introduce aryl groups.

- Agrochemicals : Chlorine/bromine substituents enhance bioactivity, as seen in analogs like 3,5-Dibromo-2,6-difluorotoluene .

- Material Science : Fluorinated derivatives (e.g., 3,5-Dibromo-2,6-dichlorotoluene) are precursors for electronic polymers .

How can cross-coupling reactions involving this compound be optimized?

Level: Advanced

Methodological Answer:

Optimize catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki couplings) and solvent polarity (DMF or THF). Use microwave-assisted synthesis to reduce reaction time. Monitor selectivity for bromine vs. chlorine sites via kinetic studies. For sterically hindered systems, employ bulky ligands (e.g., SPhos) to prevent homocoupling. Refer to protocols for similar compounds like 5-Bromo-4-chloro-7-methyl-pyrrolopyrimidine .

What safety protocols are critical when handling this compound?

Level: Basic

Methodological Answer:

- Use PPE (gloves, goggles) due to mutagenic risks (analogous to Bromochloromethane ).

- Store at 0–6°C to prevent decomposition (as recommended for 5-Bromo-2-fluorophenylacetonitrile ).

- Neutralize waste with aqueous NaHCO₃ before disposal.

How can computational modeling predict the reactivity of this compound derivatives?

Level: Advanced

Methodological Answer:

Use DFT calculations (Gaussian or ORCA) to map electrostatic potentials and identify reactive sites (e.g., electrophilic bromine). Compare with analogs like 3,5-Dibromo-2,6-difluorotoluene to assess substituent effects on HOMO/LUMO gaps . Validate predictions with kinetic isotope effect (KIE) studies.

What are the environmental implications of this compound in lab waste?

Level: Advanced

Methodological Answer:

Conduct ecotoxicity assays (e.g., Daphnia magna LC₅₀ tests) to evaluate aquatic impact. Use QSAR models to predict biodegradation rates based on halogen positions, referencing data from structurally similar compounds like 5-Bromo-4-chloro-indoline-2,3-dione . Implement green chemistry alternatives (e.g., catalytic dehalogenation) where feasible.

How can researchers validate synthetic yields against literature data for halogenated toluenes?

Level: Basic

Methodological Answer: